molecular formula C8H6Cl2N4 B8285936 2,6-Dichloro-9-cyclopropylpurine

2,6-Dichloro-9-cyclopropylpurine

Cat. No.: B8285936
M. Wt: 229.06 g/mol
InChI Key: UWBNUWQWRNCMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-9-cyclopropylpurine is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research, particularly in developing novel anticancer agents. This compound features a purine scaffold strategically substituted at the 2, 6, and 9 positions, making it a versatile building block for the synthesis of targeted kinase inhibitors. Scientific studies have demonstrated that the 9-cyclopropyl substitution is optimal for biological activity, as longer hydrophobic chains at this position result in markedly decreased potency . Researchers utilize this compound primarily to develop 2,6,9-trisubstituted purine derivatives that act as potent inhibitors of the Bcr-Abl tyrosine kinase, an oncoprotein driver of Chronic Myeloid Leukemia (CML) . These inhibitors competitively bind to the ATP-binding site of Bcr-Abl, blocking its aberrant activity and inducing antiproliferative effects in leukemia cell lines . Notably, derivatives synthesized from this core scaffold have shown promising efficacy against imatinib- and nilotinib-resistant forms of Bcr-Abl, including the challenging T315I "gatekeeper" mutation, as well as E255K and Y253H mutations . The dichloro substitution pattern at the 2 and positions provides reactive sites for further functionalization, typically through displacement with substituted anilines and other nucleophiles, allowing for extensive structure-activity relationship (SAR) exploration . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H6Cl2N4

Molecular Weight

229.06 g/mol

IUPAC Name

2,6-dichloro-9-cyclopropylpurine

InChI

InChI=1S/C8H6Cl2N4/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-1-2-4/h3-4H,1-2H2

InChI Key

UWBNUWQWRNCMHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,6-Dichloro-9-cyclopropylpurine in laboratory settings?

  • Answer : Proper handling requires nitrile gloves, chemical splash goggles, and lab coats to avoid skin/eye contact. Store refrigerated in airtight containers, and ensure ventilation to prevent electrostatic charge buildup . In case of inhalation, move to fresh air and consult a poison control center (1-800-222-1222 in the U.S.). Contaminated gloves must be disposed of per laboratory waste protocols .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use InChI (InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3) and SMILES (Clc1nc(Cl)ncn1C2CC2) for computational validation. Pair with NMR (e.g., ¹³C/¹H) and HPLC to verify purity and molecular geometry . PubChem-derived spectral data (CID 6538904) can serve as a reference .

Q. What synthetic precursors or routes are commonly used for purine derivatives like this compound?

  • Answer : Hypoxanthine derivatives are typical precursors. Chlorination at the 2- and 6-positions can be achieved using POCl₃ or PCl₅, while cyclopropane groups are introduced via nucleophilic substitution or cross-coupling reactions . Monitor reaction progress with TLC and adjust stoichiometry to minimize by-products like ethylated impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing hazardous intermediates?

  • Answer : Employ flow chemistry to control exothermic chlorination steps and reduce side reactions. Use catalytic methods (e.g., Pd-mediated cross-coupling) for cyclopropane introduction, and optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility of intermediates. Post-reaction purification via column chromatography with silica gel (60–120 mesh) improves yield .

Q. What experimental strategies address discrepancies in reported biological activity data for purine derivatives?

  • Answer : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. For kinase inhibition studies, use ATP-competitive binding assays with positive controls (e.g., staurosporine). Validate antiviral activity via plaque reduction assays in Vero cells, and cross-reference with PubChem bioactivity data (e.g., EC₅₀ values) .

Q. How do storage conditions impact the stability of this compound, and what analytical methods detect degradation?

  • Answer : Prolonged storage at >4°C accelerates hydrolysis of chlorine substituents. Monitor stability via LC-MS to detect mass shifts (+18 Da for hydroxylation by-products). For quantitative analysis, use HPLC with a C18 column and UV detection at 254 nm .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at the 2- and 6-positions. Molecular docking (AutoDock Vina) predicts binding affinities for kinase targets. PubChem’s XLogP3 data (2.1) informs solubility in reaction media .

Methodological Notes

  • Safety : Always consult SDS from multiple sources (e.g., Ambeed, U.S. Pharmacopeia) to reconcile hazard classifications (H302, H315) and PPE requirements .
  • Data Reproducibility : Document CAS No. (120503-69-7) and batch-specific purity (>95%) in publications to align with ICMJE standards .
  • Advanced Characterization : Combine X-ray crystallography (CCDC deposition) with vibrational spectroscopy (FT-IR) to resolve structural ambiguities .

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